6-Butoxybenzofuran-2-carboxylic acid
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Overview
Description
6-Butoxybenzofuran-2-carboxylicacid is a chemical compound with the molecular formula C13H14O4. Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and biological activities .
Preparation Methods
The synthesis of 6-Butoxybenzofuran-2-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butoxybenzene and furan derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the benzofuran ring.
Cyclization: A key step in the synthesis is the cyclization reaction, where the benzene and furan rings are fused together.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6-Butoxybenzofuran-2-carboxylicacid.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Butoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Butoxybenzofuran-2-carboxylicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Butoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various biological processes . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
6-Butoxybenzofuran-2-carboxylicacid can be compared with other similar compounds, such as:
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with applications in dermatology.
Bergapten: Known for its use in phototherapy for skin disorders.
Nodekenetin: An anti-inflammatory agent.
Xanthotoxin: Used in the treatment of skin diseases.
Usnic Acid: An antibiotic and antifungal agent.
The uniqueness of 6-Butoxybenzofuran-2-carboxylicacid lies in its specific substituents and the resulting biological activities, which differentiate it from other benzofuran derivatives.
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-butoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-16-10-5-4-9-7-12(13(14)15)17-11(9)8-10/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
YVXJFJPPDDKZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origin of Product |
United States |
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